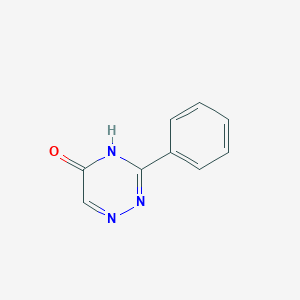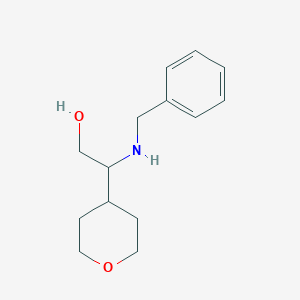
1-acetyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one is a chemical compound with the molecular formula C11H12O2S2. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and organic synthesis . The compound’s structure includes an acetyl group, a methylsulfanyl group, and a dihydrobenzothiophene core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thiophene derivative with an acetylating agent can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group or to modify the dihydrobenzothiophene core using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted benzothiophenes .
Scientific Research Applications
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one can be compared with other benzothiophene derivatives, such as:
6,7-Dihydro-5H-1-benzothiophen-4-one: This compound lacks the acetyl and methylsulfanyl groups, making it less versatile in certain chemical reactions.
6,6-Dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one: This derivative has different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C11H12O2S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one |
InChI |
InChI=1S/C11H12O2S2/c1-6(12)10-7-4-3-5-8(13)9(7)11(14-2)15-10/h3-5H2,1-2H3 |
InChI Key |
HHAUAWZYHGOZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCC(=O)C2=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)


![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)


![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)


